5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-diamine with a suitable ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups into the benzodiazepine ring .
Scientific Research Applications
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, it can produce sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific methyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation may result in different binding affinities and efficacies at various receptor sites compared to other benzodiazepines .
Properties
IUPAC Name |
5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUZZJQYHXLMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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